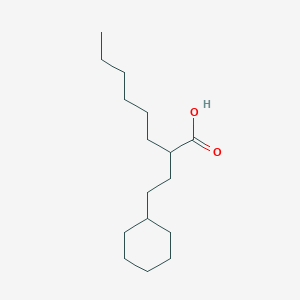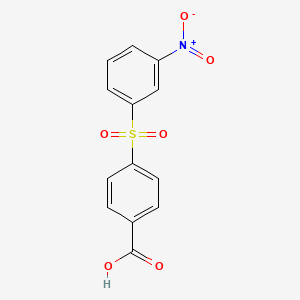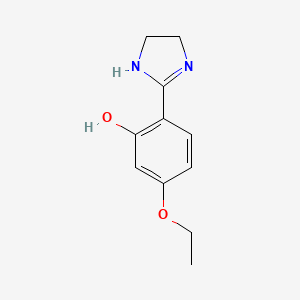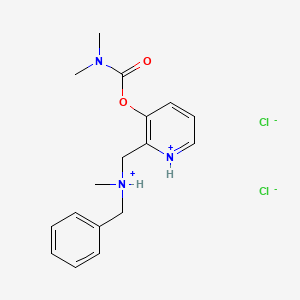
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is a chemical compound with the molecular formula C12H10Cl3NO It is known for its unique structure, which includes a quinoxaline ring and a trichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol typically involves the reaction of quinoxaline derivatives with trichloromethyl reagents. One common method includes the reaction of quinoxaline with trichloroacetaldehyde under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid, while reduction can produce 1,1-dichloro-3-quinoxalin-2-ylpropan-2-ol.
Scientific Research Applications
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-propanol: Lacks the quinoxaline ring, making it less complex and potentially less biologically active.
Quinoxaline-2-carboxylic acid: Contains a carboxyl group instead of the trichloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
1,1,1-Trichloro-3-quinoxalin-2-ylpropan-2-ol is unique due to the presence of both the quinoxaline ring and the trichloromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1500-98-7 |
|---|---|
Molecular Formula |
C11H9Cl3N2O |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
1,1,1-trichloro-3-quinoxalin-2-ylpropan-2-ol |
InChI |
InChI=1S/C11H9Cl3N2O/c12-11(13,14)10(17)5-7-6-15-8-3-1-2-4-9(8)16-7/h1-4,6,10,17H,5H2 |
InChI Key |
VTFZZTFUGRFXHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















